

A Technical Guide to High-Purity Methomyl-d3 for Research Applications

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Compound of Interest

Compound Name: Methomyl-d3

Cat. No.: B12373831

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This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity **Methomyl-d3**.

Methomyl-d3 is the deuterated form of Methomyl, a broad-spectrum carbamate insecticide. Its primary application in a research setting is as an internal standard for the quantification of Methomyl in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **Methomyl-d3** for research purposes. The table below summarizes the key specifications from a selection of prominent vendors to aid in the selection of the most suitable product for your analytical needs.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Format | Available Quantities |
|-------------------------------------|--------------------------------------|---------------|-----------------------------------|------------------------------|----------------------|
| Cayman Chemical | Methomyl-d3 | 1398109-07-3 | ≥99% deuterated forms (d1-d3) [1] | Solid | Not specified |
| C/D/N Isotopes Inc. | (E,Z)-Methomyl-d3 (N-methyl-d3) | 1398109-07-3 | 99 atom % D[2] | Solid | 0.01 g, 0.05 g[2] |
| Fisher Scientific | (E,Z)-Methomyl-d3 (N-methyl-d3), CDN | 1398109-07-3 | Not specified | Not specified | 0.05 g[3] |
| Da Vinci Laboratory Solutions (HPC) | D3-Methomyl | 1398109-07-3 | Not specified | 100 µg/ml in Acetonitrile[4] | 1x1ml[4] |
| MedChemExpress | Methomyl-d3 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols: A Generalized Workflow for Quantification of Methomyl using Methomyl-d3 as an Internal Standard

The following is a generalized protocol for the use of **Methomyl-d3** as an internal standard in a quantitative analytical workflow, typically by LC-MS/MS. Researchers should optimize the specific parameters based on their instrumentation, matrix, and desired sensitivity.

1. Preparation of Stock Solutions:

- **Methomyl-d3** Internal Standard (IS) Stock Solution: Accurately weigh a known amount of high-purity **Methomyl-d3** solid. Dissolve it in a suitable solvent (e.g., methanol or

acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent photodegradation.

- Methomyl Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Methomyl in a similar manner.

2. Preparation of Working Solutions:

- IS Working Solution: Dilute the **Methomyl-d3** stock solution to a concentration that is appropriate for spiking into all samples and calibration standards (e.g., 100 ng/mL).
- Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Methomyl stock solution. Each calibration standard should be spiked with the same concentration of the **Methomyl-d3** IS working solution.

3. Sample Preparation:

- Matrix Spiking: For the sample matrix (e.g., plasma, tissue homogenate, water sample), spike a known volume or weight with the **Methomyl-d3** IS working solution at the beginning of the extraction procedure.
- Extraction: Perform a suitable extraction method to isolate the analyte and internal standard from the sample matrix. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a solvent compatible with the LC mobile phase.

4. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared samples and calibration standards onto an appropriate HPLC or UHPLC column to separate Methomyl and **Methomyl-d3** from other matrix components.
- Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions

for both Methomyl and **Methomyl-d3**.

◦ Example Transitions (to be optimized):

- Methomyl: Q1 -> Q3
- **Methomyl-d3**: Q1+3 -> Q3'

5. Data Analysis:

- Quantification: Calculate the peak area ratio of the analyte (Methomyl) to the internal standard (**Methomyl-d3**) for each sample and calibration standard.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Concentration Determination: Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Procurement and Use of a High-Purity Chemical Standard

The following diagram illustrates the typical workflow from identifying the need for a chemical standard to its final application in a research setting.



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Procurement and Application Workflow for Chemical Standards

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References

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- 3. (E,Z)-Methomyl-d3 (N-methyl-d3), CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]
- 4. D3-Methomyl, CAS 1398109-07-3, 100 µg/ml, Acetonitrile, 1x1ml - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
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